Isovalerylcholine chloride Isovalerylcholine chloride
Brand Name: Vulcanchem
CAS No.: 20783-28-2
VCID: VC3297941
InChI: InChI=1S/C10H22NO2.ClH/c1-9(2)8-10(12)13-7-6-11(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1
SMILES: CC(C)CC(=O)OCC[N+](C)(C)C.[Cl-]
Molecular Formula: C10H22ClNO2
Molecular Weight: 223.74 g/mol

Isovalerylcholine chloride

CAS No.: 20783-28-2

Cat. No.: VC3297941

Molecular Formula: C10H22ClNO2

Molecular Weight: 223.74 g/mol

* For research use only. Not for human or veterinary use.

Isovalerylcholine chloride - 20783-28-2

Specification

CAS No. 20783-28-2
Molecular Formula C10H22ClNO2
Molecular Weight 223.74 g/mol
IUPAC Name trimethyl-[2-(3-methylbutanoyloxy)ethyl]azanium;chloride
Standard InChI InChI=1S/C10H22NO2.ClH/c1-9(2)8-10(12)13-7-6-11(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1
Standard InChI Key XLTONGNHDXNCMO-UHFFFAOYSA-M
SMILES CC(C)CC(=O)OCC[N+](C)(C)C.[Cl-]
Canonical SMILES CC(C)CC(=O)OCC[N+](C)(C)C.[Cl-]

Introduction

Chemical Structure and Composition

Theoretical Structure

Isovalerylcholine chloride would feature the following structural elements:

  • An isovaleryl group (3-methylbutanoyl) connected to the choline moiety through an ester bond

  • A quaternary ammonium center with a chloride counter-ion

  • The predicted molecular formula would be C₁₀H₂₂ClNO₂

  • The estimated molecular weight would be approximately 223.74 g/mol

The structure would essentially consist of choline with its hydroxyl group esterified by isovaleric acid, while maintaining the quaternary ammonium chloride portion. This creates a molecule with mixed properties - the ionic character of a quaternary ammonium salt combined with the organic functionality of an ester containing a branched alkyl chain.

Component Analysis

Understanding the compound requires examination of its constituent parts:

Isovaleryl Component

The isovaleryl portion derives from isovaleryl chloride (CAS 108-12-3), which is characterized by:

  • A molecular formula of C₅H₉ClO and molecular weight of 120.58 g/mol

  • A five-carbon branched chain structure with a reactive acyl chloride group

  • High reactivity as an acylating agent in organic synthesis

  • Applications in the synthesis of various natural products and pharmaceuticals

Isovaleryl chloride appears as a clear colorless to slightly yellow or pink liquid and is highly flammable . It has been used in the synthesis of compounds such as furanodictines A and B, certain tetrapeptide amides, and aggregation pheromones for some sugarcane weevils .

Choline Component

The choline portion contributes:

  • A quaternary ammonium center with a positive charge

  • The structural backbone common to cholinergic compounds

  • Potential for interactions with biological systems, particularly cholinergic receptors

Choline chloride has gained significant attention in green chemistry, particularly as a component of deep eutectic solvents (DESs) . It serves as a hydrogen bond acceptor in these systems and has applications in cellulose dissolution, protection reactions in organic chemistry, and biomass deconstruction processes .

Physical and Chemical Properties

Predicted Physical Properties

Based on the properties of structurally similar compounds, isovalerylcholine chloride would likely exhibit:

PropertyPredicted ValueBasis for Prediction
Physical State at 25°CSolidBased on similar quaternary ammonium compounds
Solubility in WaterHighBased on ionic character of quaternary ammonium chloride
Solubility in Organic SolventsVariable (higher in polar solvents)Based on both ionic and organic components
Melting Point150-200°C (approximate)Based on similar choline derivatives
pH in Aqueous SolutionNear neutralBased on salt character of compound
Stability to HydrolysisModerateEster linkage susceptible to hydrolysis
HygroscopicityHighBased on similar quaternary ammonium salts

The compound would likely be hygroscopic due to its ionic nature, absorbing moisture from the air when exposed to atmospheric conditions.

Chemical Reactivity

The chemical behavior of isovalerylcholine chloride would be influenced by:

  • The ester linkage, which would be susceptible to hydrolysis under acidic or basic conditions

  • The quaternary ammonium center, which would contribute to its ionic character

  • The isovaleryl group, which would influence its lipophilicity and interactions with biological systems

The ester bond would be vulnerable to both chemical and enzymatic hydrolysis, potentially releasing isovaleric acid and choline. This property would be particularly relevant for any biological applications, as cholinesterase enzymes might recognize and cleave the ester bond, similar to their action on acetylcholine.

Theoretical Synthesis Methods

Direct Esterification Approach

A direct approach to synthesizing isovalerylcholine chloride might involve the reaction of isovaleryl chloride with choline chloride:

  • The acyl chloride would react with the hydroxyl group of choline

  • This reaction would form an ester linkage while preserving the quaternary ammonium chloride portion

  • Anhydrous conditions would be necessary to prevent competing hydrolysis reactions

The high reactivity of acyl chlorides with hydroxyl groups makes this a feasible synthetic route, though careful control of reaction conditions would be essential.

Alternative Synthetic Routes

Other potential synthetic approaches might include:

  • Reaction of isovaleric acid with choline using appropriate esterification catalysts

  • Transesterification reactions from other isovalerate esters

  • Use of deep eutectic solvent systems to facilitate reactions

Research on choline chloride-based deep eutectic solvents suggests that these systems could potentially be used to facilitate the esterification reaction. Choline chloride forms effective deep eutectic solvents with various hydrogen bond donors, and these have been applied in esterification and protection reactions in organic chemistry .

Comparison with Related Compounds

Structural Comparison with Acetylcholine

Isovalerylcholine chloride would be structurally similar to acetylcholine chloride, a well-known neurotransmitter, but with important differences:

These structural differences would likely result in different pharmacological properties if isovalerylcholine were to be tested in biological systems.

Comparison with Other Choline Esters

Various choline esters have been studied for their biological activities. The differences between isovalerylcholine and other choline esters would include:

  • Chain length and branching of the acyl group

  • Lipophilicity and membrane permeability

  • Steric effects influencing receptor interactions

  • Rates of enzymatic hydrolysis by cholinesterases

The branched structure of the isovaleryl group would introduce greater steric bulk compared to linear acyl chains, potentially affecting how the molecule interacts with proteins and receptors.

Structure-Activity Considerations

Impact of the Isovaleryl Group

The isovaleryl group would significantly influence the properties of isovalerylcholine chloride:

  • Increased lipophilicity compared to acetylcholine, potentially affecting membrane permeability

  • Greater steric bulk, potentially modifying interactions with receptors and enzymes

  • Different electronic properties affecting hydrogen bonding and molecular recognition

These modifications would likely result in altered biological activity compared to acetylcholine and other choline esters with different acyl groups.

Relevant Research on Component Compounds

Isovaleryl Chloride Research

Isovaleryl chloride has been studied primarily as a synthetic intermediate:

  • Used in the synthesis of furanodictines A and B

  • Applied in the production of tetrapeptide amide, S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide

  • Utilized in the synthesis of (+)-blastmycinone

  • Employed in the production of (R)- and (S)-2-methyl-4-octanol, an aggregation pheromone for some sugarcane weevils

These applications demonstrate the utility of isovaleryl chloride as an acylating agent in the synthesis of complex molecules.

Choline Chloride Research

Research on choline chloride has focused significantly on its applications in deep eutectic solvents:

  • Choline chloride forms effective deep eutectic solvents with various hydrogen bond donors

  • Choline chloride-imidazole (ChCl-Im) shows high solubility for cellulose and favorable properties for cellulose dissolution

  • Choline chloride-based deep eutectic solvents have been applied in protection reactions in organic chemistry, including amidation and esterification

  • Theoretical and experimental studies have examined hydrogen bonding in choline chloride-carboxylic acid deep eutectic solvents

This research suggests potential applications for derivatives like isovalerylcholine chloride in similar green chemistry contexts.

Research Gaps and Future Directions

Primary Research Needs

The main research gaps related to isovalerylcholine chloride include:

  • Confirmation of successful synthesis and isolation

  • Determination of precise physical and chemical properties

  • Investigation of potential biological activities or chemical applications

These gaps represent opportunities for further research to fully characterize this compound and explore its potential utility.

Proposed Research Approaches

Future research on isovalerylcholine chloride might include:

  • Development of efficient synthesis protocols and purification methods

  • Comprehensive physical and chemical characterization

  • Evaluation of biological activities, particularly interactions with cholinergic systems

  • Investigation of potential applications in forming deep eutectic solvents

  • Exploration of structure-activity relationships through comparison with other choline esters

Such research would contribute to understanding both the basic properties of this compound and its potential applications in various fields.

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